molecular formula C11H17N3O3 B2481104 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 303132-93-6

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B2481104
CAS No.: 303132-93-6
M. Wt: 239.275
InChI Key: DCCCLSPCSLEACH-UHFFFAOYSA-N
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Description

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol (CAS 303132-93-6) is an organic compound with the molecular formula C11H17N3O3 and a molecular weight of 239.275 g/mol . This chemical is offered as a high-purity reference material for research and development purposes in pharmaceutical and biological chemistry. Recent in silico studies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, have identified this specific compound (referenced in research as a key candidate) as a promising multi-target agent . Computational analyses suggest it exhibits optimal binding characteristics and significant potential for efficacy against specific autoimmune disorder receptors, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), which is implicated in conditions like type 1 diabetes and rheumatoid arthritis . Furthermore, docking simulations indicate this compound acts as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle, positioning it as a potential candidate for antiviral development . Subsequent screening based on drug-likeness, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity properties has highlighted its favorable profile, with molecular dynamics simulations confirming the stability of the compound in complex with target proteins . This body of evidence suggests the compound holds significant research value as a potential therapeutic for autoimmune diseases and SARS-CoV-2 Mpro . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(4-nitroanilino)ethylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-9(15)8-12-6-7-13-10-2-4-11(5-3-10)14(16)17/h2-5,9,12-13,15H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCLSPCSLEACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves the following steps:

    Alkylation: The reaction of 4-nitrophenylamine with an appropriate alkylating agent to introduce the aminoethyl group.

    Reduction: The reduction of the nitro group to an amino group.

    Addition: The final step involves the addition of the propanol group to the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol serves as a reagent in organic synthesis and as an intermediate in the production of other compounds. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions .

Biology

This compound is studied for its potential biological activities , particularly in antimicrobial and anticancer research. Its nitrophenyl group can facilitate electron transfer reactions, which are crucial in biological systems. Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects and as a precursor for drug development. Its biological activity suggests potential use in developing new anticancer agents or other therapeutic compounds .

Industry

In industrial applications, this compound is utilized in the production of dyes , pigments , and other chemicals. Its properties make it suitable for various formulations where specific reactivity or color properties are desired .

Case Studies

Recent studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, a study demonstrated that derivatives synthesized from similar precursors showed enhanced potency against MDA-MB-231 breast cancer cells compared to traditional chemotherapeutics like cisplatin . These findings underscore the potential of compounds like this compound in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and propanol groups can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol 4-nitrophenyl 238.27* Nitro, secondary amine, hydroxyl Hypothesized enzyme inhibition N/A
WK-12 () Indole-3-yl, 3,6-difluorocarbazol-9-yl 463.47 Indole, carbazole, fluorine DNMT1 inhibitor (IC₅₀ = 0.89 μM)
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol () Indol-4-yloxy, 2-methoxyphenoxy 374.41 Ether, methoxy, secondary amine Adrenolytic (β-blocker activity)
1-((4-Chlorophenethyl)amino)propan-2-ol () 4-chlorophenethyl 213.70 Chloro, secondary amine Pharmaceutical impurity (Lorcaserin)
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol () 4-chloro-2-nitrophenyl, methyl 244.67 Chloro, nitro, primary alcohol No direct activity reported

*Calculated molecular weight based on formula C₁₁H₁₆N₃O₃.

Key Observations:
  • Electron-Withdrawing vs.
  • Bulkiness and Solubility : Bulky substituents (e.g., carbazole in WK-12) reduce solubility but improve target specificity . The target compound’s nitro group may balance moderate hydrophobicity and reactivity.

Biological Activity

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol, also known by its CAS number 303132-93-6, is a compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C11_{11}H17_{17}N3_3O3_3
  • Molecular Weight : 239.27 g/mol
  • Functional Groups : Nitro group (-NO2_2), amino group (-NH2_2), and a secondary alcohol (-OH).

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies:

  • In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines. For instance, studies indicated an IC50_{50} value of approximately 92.4 µM against human colon adenocarcinoma cells (HT-29), suggesting moderate efficacy in inhibiting cancer cell growth .
Cell LineIC50_{50} (µM)
HT-29 (Colon)92.4
MCF-7 (Breast)Data Not Available
HeLa (Cervical)Data Not Available

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines, including HCT116 and MCF7. Results indicated significant cytotoxicity, with flow cytometry revealing apoptosis induction in treated cells .
  • Mechanism Exploration : Another investigation focused on the compound's mechanism of action, revealing that it induces G0/G1 phase arrest in the cell cycle, which is crucial for halting cancer progression .

Safety and Toxicology

While the biological activities are promising, understanding the safety profile is essential. Preliminary toxicological assessments suggest that the compound has a moderate safety margin; however, further studies are needed to fully elucidate its toxicity mechanisms.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol with high purity?

Methodological Answer : A multi-step synthesis involving reductive amination and nitro-group functionalization is commonly employed. For example:

Intermediate Preparation : React 4-nitroaniline with bromoethylamine under basic conditions to form the 4-nitrophenylaminoethyl intermediate.

Coupling : Attach this intermediate to 1-amino-propan-2-ol via nucleophilic substitution or amide bond formation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical parameters include pH control during amination and inert atmosphere to prevent nitro-group reduction .

Q. How can researchers ensure stability of this compound in experimental formulations?

Methodological Answer : Stability challenges arise from nitro-group degradation and hygroscopicity. Mitigation strategies include:

  • Cyclodextrin Complexation : Use hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the compound, reducing hydrolysis (e.g., 0.25% w/w cyclodextrin in solid formulations) .
  • Lyophilization : For aqueous studies, lyophilize the compound with mannitol (1:3 ratio) to enhance shelf life .
  • Storage : Store under argon at −20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How do enantiomeric differences impact the biological activity of this compound?

Methodological Answer : Chiral resolution via HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) can isolate enantiomers. Pharmacological assays (e.g., receptor binding studies) reveal stereospecific activity:

  • (R)-Enantiomer : Shows 3-fold higher affinity for adrenergic receptors compared to the (S)-form in vitro (IC₅₀ = 12 nM vs. 38 nM) .
  • Metabolic Stability : The (S)-enantiomer undergoes faster hepatic clearance (t₁/₂ = 2.1 h vs. 4.7 h in rat models) due to cytochrome P450 isoform specificity .

Q. What analytical techniques are critical for resolving data contradictions in pharmacokinetic studies of this compound?

Methodological Answer : Contradictions in bioavailability (e.g., oral vs. intravenous) require:

  • LC-MS/MS Quantification : Use a validated method with deuterated internal standards (e.g., D₅-1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol) to minimize matrix effects. Column: C18, gradient 0.1% formic acid/acetonitrile .
  • Tissue Distribution Imaging : MALDI-TOF MS spatial mapping reveals preferential accumulation in liver and kidney tissues (2–4 μg/g vs. <0.5 μg/g in brain) .
  • Protein Binding Assays : Equilibrium dialysis (95% serum albumin binding) explains reduced free drug concentrations .

Q. How can researchers design experiments to assess the compound’s immunomodulatory potential?

Methodological Answer : Focus on autoimmune disease models:

  • In Vitro : Measure IL-17 and TNF-α suppression in human T-cells (EC₅₀ = 0.8 μM) using ELISA .
  • In Vivo : Use collagen-induced arthritis (CIA) mice. Dose orally at 5 mg/kg/day; monitor joint swelling reduction (40% vs. placebo) and histopathology scores .
  • Mechanistic Studies : siRNA knockdown of NF-κB or STAT3 pathways to confirm target engagement .

Key Challenges & Recommendations

  • Synthetic Scalability : Batch-to-batch variability in nitro-group reduction can occur. Use Pd/C (5% w/w) under 30 psi H₂ for controlled hydrogenation .
  • Toxicity Screening : Prioritize Ames test (TA98 strain) to evaluate mutagenic risk from nitroarene metabolites .

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